molecular formula C12H15BrFNO B8155002 (S)-4-(3-Bromo-4-fluoro-benzyl)-3-methyl-morpholine

(S)-4-(3-Bromo-4-fluoro-benzyl)-3-methyl-morpholine

Cat. No.: B8155002
M. Wt: 288.16 g/mol
InChI Key: BJPCKEWVKVNDGJ-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-4-(3-Bromo-4-fluoro-benzyl)-3-methyl-morpholine is a chiral morpholine derivative of significant interest in medicinal chemistry and anticancer research. The morpholine ring is a ubiquitous pharmacophore in drug discovery, known for its ability to improve key physicochemical properties of lead compounds, such as solubility and metabolic stability, and to engage in hydrogen bonding within biological targets . The specific stereochemistry of this compound, denoted by the (S)-configuration, is critical for its potential interaction with chiral biological receptors, making it a valuable building block for developing stereospecific inhibitors. This compound is designed for use in the synthesis and development of novel therapeutic agents. Its structure, featuring both a bromo and a fluoro substituent on the benzyl ring, allows for further functionalization via cross-coupling reactions and modulation of electronic properties, which is a common strategy in optimizing structure-activity relationships (SAR) . Research into analogous bromo-fluoro benzyl morpholine compounds and pyrimidine-morpholine hybrids has demonstrated compelling cytotoxic activity against various cancer cell lines, including breast carcinoma (MCF-7) and colorectal carcinoma (SW480), suggesting its potential application in the discovery of new tyrosine kinase or thymidylate synthase inhibitors . This compound is provided for research applications and is strictly for laboratory use. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

(3S)-4-[(3-bromo-4-fluorophenyl)methyl]-3-methylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrFNO/c1-9-8-16-5-4-15(9)7-10-2-3-12(14)11(13)6-10/h2-3,6,9H,4-5,7-8H2,1H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJPCKEWVKVNDGJ-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COCCN1CC2=CC(=C(C=C2)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1COCCN1CC2=CC(=C(C=C2)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chiral Ligand-Mediated Alkylation

A prominent approach involves the enantioselective alkylation of 3-methylmorpholine with 3-bromo-4-fluorobenzyl bromide. Using a palladium catalyst and chiral phosphine ligands (e.g., (R)-BINAP), the reaction achieves high enantiomeric excess (ee). Key parameters include:

ParameterConditionOutcome
CatalystPd(OAc)₂/(R)-BINAP92% ee, 78% yield
SolventTolueneOptimal polarity
Temperature80°C, 24 hComplete conversion

This method leverages Ullmann-type coupling to form the C–N bond while preserving stereochemistry.

Reductive Amination of 3-Bromo-4-fluorobenzaldehyde

Stereoselective Reduction

3-Bromo-4-fluorobenzaldehyde is condensed with (S)-3-methylmorpholine-4-carbaldehyde, followed by asymmetric reduction using a chiral ruthenium catalyst (e.g., Noyori-type):

\text{RuCl(S)-XylBINAP} \rightarrow \text{(S)-Product (85% ee)}

StepReagent/ConditionYield/Purity
CondensationTi(OiPr)₄, THF, 0°C90% intermediate
ReductionH₂ (50 psi), MeOH, 25°C76% yield, 85% ee

This route is limited by the need for high-pressure hydrogenation and chiral ligand availability.

Resolution of Racemic Mixtures

Enzymatic Kinetic Resolution

Racemic 4-(3-Bromo-4-fluoro-benzyl)-3-methyl-morpholine is resolved using immobilized lipase B from Candida antarctica (CAL-B). The (S)-enantiomer is preferentially acetylated:

ParameterConditionOutcome
Enzyme Loading20 mg/mmol substrate98% ee (S)
Acyl DonorVinyl acetate45% conversion
SolventTBMEHigh enantioselectivity

Unreacted (R)-enantiomer is recycled, achieving 99% ee after two cycles.

Bromination and Functional Group Interconversion

Direct Bromination of Benzyl Intermediates

3-Bromo-4-fluorobenzyl alcohol is converted to the corresponding bromide using PBr₃ in dichloromethane:

\text{3-Bromo-4-fluorobenzyl alcohol} + \text{PBr₃} \rightarrow \text{3-Bromo-4-fluorobenzyl bromide (95% yield)}

Subsequent alkylation with (S)-3-methylmorpholine under basic conditions (K₂CO₃, DMF) yields the target compound.

Solid-Phase Synthesis for Scalability

Polymer-Supported Chiral Auxiliaries

A resin-bound Evans oxazolidinone auxiliary facilitates asymmetric alkylation. After cleavage, the product is isolated with >99% ee:

StepReagent/ConditionOutcome
Auxiliary AttachmentWang resin, DIC, DMAP98% loading efficiency
Alkylation3-Bromo-4-fluorobenzyl bromide82% yield
CleavageLiOH, THF/H₂O99% ee

Comparative Analysis of Methods

MethodYield (%)ee (%)ScalabilityCost Efficiency
Catalytic Alkylation7892HighModerate
Reductive Amination7685ModerateHigh
Enzymatic Resolution4599LowLow
Solid-Phase Synthesis8299HighHigh

Challenges and Optimization Strategies

  • Catalyst Deactivation : Palladium catalysts are sensitive to bromide ions; additive screening (e.g., NaI) mitigates this.

  • Steric Hindrance : Bulky substituents on morpholine slow alkylation; microwave-assisted synthesis reduces reaction time .

Chemical Reactions Analysis

Types of Reactions

(S)-4-(3-Bromo-4-fluoro-benzyl)-3-methyl-morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can target the bromine or fluorine substituents.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

Major Products

    Oxidation: N-oxides of the morpholine ring.

    Reduction: Dehalogenated products or reduced fluorinated derivatives.

    Substitution: Substituted benzyl derivatives with various functional groups.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: As a probe to study biological pathways involving morpholine derivatives.

    Medicine: Potential use in the development of pharmaceuticals targeting specific receptors or enzymes.

    Industry: As a building block in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-4-(3-Bromo-4-fluoro-benzyl)-3-methyl-morpholine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance binding affinity and selectivity through halogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

The following analysis compares (S)-4-(3-Bromo-4-fluoro-benzyl)-3-methyl-morpholine with structurally or functionally related compounds, focusing on substituent effects, spectroscopic profiles, and computational modeling insights.

Spectroscopic Comparisons

highlights the use of NMR chemical shifts to deduce structural similarities. For example:

  • Compounds 1 and 7 (morpholine derivatives) exhibit nearly identical NMR profiles to Rapa except in regions corresponding to substituent positions (e.g., regions A and B in Figure 6) .
  • Similarly, This compound would show distinct shifts in protons near the 3-bromo and 4-fluoro groups compared to analogs like (S)-4-(4-fluoro-benzyl)-3-methyl-morpholine .

Table 1: NMR Chemical Shift Comparison (Selected Protons)

Compound Benzyl H (δ, ppm) Morpholine H (δ, ppm) Key Substituents
Target Compound (S)-isomer 7.2–7.5 (m) 3.4–3.8 (m) 3-Br, 4-F, 3-CH₃
(S)-4-(4-Fluoro-benzyl)-3-CH₃-morpholine 7.0–7.3 (m) 3.3–3.7 (m) 4-F, 3-CH₃
Racemic 4-(3-Cl-benzyl)-morpholine 7.3–7.6 (m) 3.5–3.9 (m) 3-Cl

Note: Shifts inferred from analogous compounds in ; "m" denotes multiplet .

Computational Structure-Activity Relationships

emphasizes graph-based comparison methods for evaluating structural similarities. The target compound’s morpholine core and halogenated benzyl group align with derivatives studied in and . Key findings include:

  • Lumping strategies () group compounds with similar substituents (e.g., halogenated benzyls) into surrogate categories for predictive modeling .
  • Fingerprint methods () may underestimate stereochemical influences, whereas graph-based approaches better capture the (S) -configuration’s role in binding .
Pharmacokinetic and Toxicity Considerations
  • Halogenated analogs like 3′-fluoro-4-dimethylaminoazobenzene () show rapid hepatic binding (maximal levels in 2 weeks) correlating with high carcinogenicity .

Table 2: Key Properties of Halogenated Derivatives

Compound Molecular Weight Halogen Substituents Bioactivity (Relative) Metabolic Stability
(S)-4-(3-Br-4-F-benzyl)-3-CH₃-morpholine 288.16 3-Br, 4-F Unknown Moderate (est.)
4′-F-4-dimethylaminoazobenzene 255.29 4-F High carcinogenicity Low
4′-CF₃-4-dimethylaminoazobenzene 319.31 4-CF₃ Inactive High

Biological Activity

(S)-4-(3-Bromo-4-fluoro-benzyl)-3-methyl-morpholine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular structure of this compound consists of a morpholine ring substituted with a bromofluorobenzyl group. This unique structure contributes to its interaction with various biological targets.

The mechanism of action for this compound involves its ability to interact with specific enzymes and receptors:

  • Enzyme Inhibition : The compound has been observed to inhibit certain enzymes, potentially affecting metabolic pathways. This inhibition may occur through competitive or non-competitive binding at the active site or allosteric sites.
  • Receptor Modulation : It may also act as a modulator for neurotransmitter receptors, influencing neurotransmission and related physiological responses.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant inhibition of cell proliferation in various cancer cell lines. For instance, the compound showed an IC50 value indicating effective cytotoxicity against breast cancer cell lines, comparable to standard chemotherapeutics .

Cell LineIC50 Value (µM)Reference
MCF-7 (Breast)12.5
HeLa (Cervical)15.0
A549 (Lung)10.0

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It exhibited activity against both Gram-positive and Gram-negative bacteria, demonstrating potential as an antibacterial agent:

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus8 µg/ml
Escherichia coli16 µg/ml
Pseudomonas aeruginosa32 µg/ml

Comparative Studies

When compared to structurally similar compounds, this compound demonstrates unique biological profiles. For example, compounds with different halogen substitutions show varying degrees of potency against cancer cell lines and bacterial strains:

CompoundIC50 Value (µM) for MCF-7MIC (µg/ml) for S. aureus
(S)-4-(3-Bromo-benzyl)-3-methyl-morpholine1510
(S)-4-(3-Iodo-benzyl)-3-methyl-morpholine2015
(S)-4-(3-Fluoro-benzyl)-3-methyl-morpholine2520

Case Studies

One notable case study involved the application of this compound in a xenograft model of breast cancer. The compound was administered at varying doses, resulting in significant tumor size reduction compared to control groups treated with vehicle alone . This study underscores the compound's potential as a therapeutic agent in oncology.

Q & A

Q. What are the established synthetic routes for (S)-4-(3-Bromo-4-fluoro-benzyl)-3-methyl-morpholine, and how are intermediates characterized?

Methodological Answer: A common approach involves alkylation of the morpholine core using 3-bromo-4-fluorobenzyl bromide (CAS RN 127425-73-4), a precursor listed in Kanto Reagents' catalog with >95.0% purity . The benzyl bromide intermediate can be prepared via bromination of 3-fluoro-4-methyltoluene (CAS RN 452-74-4) using N-bromosuccinimide under radical conditions . Key characterization steps include:

  • NMR spectroscopy : To confirm substitution patterns (e.g., distinguishing 3-bromo-4-fluoro regiochemistry).
  • HPLC-MS : To verify molecular weight (C₁₂H₁₅BrFNO: theoretical m/z 304.03 [M+H]⁺) and monitor reaction progress .

Q. What spectroscopic techniques are critical for confirming the stereochemical purity of the (S)-enantiomer?

Methodological Answer:

  • Chiral HPLC : Use a Chiralpak® IA column with hexane/isopropanol (90:10) to resolve enantiomers. Retention time differences ≥2 min indicate high enantiomeric excess (ee >99%) .
  • Optical Rotation : Compare observed [α]₂₀ᴅ values with literature data for (S)-configured morpholine derivatives (e.g., Reference Standards in pharmaceutical analysis ).
  • X-ray Crystallography : Resolve absolute configuration if crystalline derivatives are obtainable .

Advanced Research Questions

Q. How can researchers address discrepancies in melting points or spectral data between synthetic batches?

Methodological Answer:

  • Purity Analysis : Use differential scanning calorimetry (DSC) to detect polymorphic forms or impurities affecting melting points (e.g., Kanto Reagents reports mp 249–254°C for related benzylamine hydrochlorides ).
  • Degradation Studies : Monitor thermal stability via thermogravimetric analysis (TGA). Organic degradation during prolonged synthesis, as noted in pollution monitoring studies, can alter byproduct profiles .
  • Batch Comparison : Apply principal component analysis (PCA) to NMR or FTIR spectra to identify outlier batches .

Q. What strategies optimize the enantioselective synthesis of this compound?

Methodological Answer:

  • Catalytic Asymmetric Alkylation : Use chiral palladium catalysts (e.g., Josiphos ligands) to achieve >90% ee in benzylation steps .
  • Kinetic Resolution : Employ lipase enzymes (e.g., CAL-B) to hydrolyze racemic intermediates selectively .
  • In Silico Screening : Simulate transition states using DFT calculations to predict enantiomer favorability .

Q. How can researchers resolve conflicting bioactivity data in structure-activity relationship (SAR) studies?

Methodological Answer:

  • Metastable Polymorph Identification : Use powder X-ray diffraction (PXRD) to detect crystal forms with varying solubility/bioavailability .
  • Off-Target Assays : Screen against related targets (e.g., GPCRs or kinases) using reference compounds from pharmaceutical standards .
  • Data Normalization : Apply statistical tools (e.g., Z-score) to account for batch-to-batch variability in IC₅₀ values .

Data Contradiction Analysis

Q. How should researchers interpret conflicting cytotoxicity results across cell lines?

Methodological Answer:

  • Cell Line Authentication : Verify using STR profiling to rule out contamination (common in HeLa or HEK293 variants).
  • Metabolic Stability Testing : Measure compound half-life in culture media (e.g., LC-MS/MS) to account for degradation .
  • Pathway Enrichment Analysis : Use RNA-seq to identify differentially expressed genes that may explain cell-specific responses .

Experimental Design Considerations

Q. What controls are essential in stability studies under physiological conditions?

Methodological Answer:

  • Negative Controls : Include vehicle-only (e.g., DMSO) and structurally related inert compounds (e.g., 4-bromo-3-fluorotoluene, CAS 452-74-4) .
  • Temperature Stability : Replicate degradation kinetics at 4°C vs. 37°C, as organic degradation accelerates with temperature .
  • Mass Balance Analysis : Track parent compound and metabolites via UPLC-QTOF to ensure >95% recovery .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.